molecular formula C10H14F3NO4 B12330387 ethyl (2E)-2-tert-butoxycarbonylimino-3,3,3-trifluoro-propanoate

ethyl (2E)-2-tert-butoxycarbonylimino-3,3,3-trifluoro-propanoate

Cat. No.: B12330387
M. Wt: 269.22 g/mol
InChI Key: XCDMKJZDUVQSMI-MKMNVTDBSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is an organic compound that features a trifluoromethyl group, an ethyl ester, and a tert-butoxycarbonyl-protected imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butyl carbamate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protected by the tert-butoxycarbonyl group. Common reagents used in this synthesis include di-tert-butyl dicarbonate and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate involves its ability to act as a precursor to various functional groups. The tert-butoxycarbonyl group serves as a protecting group for the imine, allowing selective reactions to occur at other sites on the molecule. The trifluoromethyl group imparts unique electronic properties, making the compound useful in the design of enzyme inhibitors and other biologically active molecules .

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

ethyl (2E)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3/b14-6+

InChI Key

XCDMKJZDUVQSMI-MKMNVTDBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\C(=O)OC(C)(C)C)/C(F)(F)F

Canonical SMILES

CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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